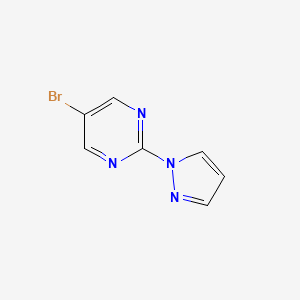

5-Bromo-2-pyrazol-1-yl-pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-pyrazol-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-4-9-7(10-5-6)12-3-1-2-11-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBZYQWGCLJVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672018 | |

| Record name | 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883230-94-2 | |

| Record name | 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data of 5-Bromo-2-pyrazol-1-yl-pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the spectroscopic data for the heterocyclic compound 5-Bromo-2-pyrazol-1-yl-pyrimidine. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established principles of spectroscopy and data from closely related analogues to present a robust, predictive interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectra. This approach is designed to offer valuable insights for researchers involved in the synthesis, characterization, and application of pyrazolyl-pyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry.[1][2][3]

The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a detailed fingerprint of the compound's connectivity and electronic environment. For a molecule such as this compound, a thorough understanding of its spectroscopic characteristics is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound integrates two key heterocyclic rings: a pyrimidine ring substituted with a bromine atom at the 5-position, and a pyrazole ring attached at the 2-position of the pyrimidine. This arrangement dictates a unique set of spectroscopic signatures.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on both the pyrimidine and pyrazole rings.

Experimental Considerations

A standard ¹H NMR experiment would involve dissolving the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard. The choice of solvent can influence the chemical shifts of protons, particularly those capable of hydrogen bonding.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-4' (Pyrimidine) | 8.8 - 9.2 | Singlet | - | Deshielded by two adjacent nitrogen atoms and the bromine atom. Similar protons in 5-bromopyrimidine appear around 9.15 ppm.[4] |

| H-6' (Pyrimidine) | 8.8 - 9.2 | Singlet | - | Deshielded by the adjacent nitrogen atom and the pyrazolyl substituent. |

| H-3 (Pyrazole) | 7.8 - 8.2 | Doublet | 1.5 - 2.5 | Located adjacent to two nitrogen atoms in the five-membered ring. |

| H-5 (Pyrazole) | 8.5 - 8.9 | Doublet | 2.5 - 3.5 | Significantly deshielded due to its proximity to the electron-withdrawing pyrimidine ring. |

| H-4 (Pyrazole) | 6.5 - 6.8 | Triplet | 2.0 - 3.0 | Typical chemical shift for a proton in a pyrazole ring, coupled to both H-3 and H-5. |

Justification of Predictions: The chemical shifts are predicted based on the electronic effects of the substituents and the inherent electronic nature of the heterocyclic rings. The pyrimidine protons are expected to be significantly downfield due to the electron-withdrawing nature of the two ring nitrogens and the bromine atom. For the pyrazole ring, the proton at the 5-position is anticipated to be the most deshielded due to its spatial proximity and electronic connection to the pyrimidine ring. The coupling constants are typical for protons on a pyrazole ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton of a molecule. The spectrum of this compound is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Experimental Protocol

The ¹³C NMR spectrum would typically be acquired using a proton-decoupled sequence to simplify the spectrum to a series of singlets. The same deuterated solvent and instrument as for the ¹H NMR would be used.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-5' (Pyrimidine) | 110 - 120 | Carbon bearing the bromine atom; the C-Br bond will cause a moderate upfield shift compared to an unsubstituted carbon. |

| C-4', C-6' (Pyrimidine) | 155 - 165 | These carbons are adjacent to ring nitrogens, leading to a significant downfield shift. |

| C-2' (Pyrimidine) | 150 - 160 | This carbon is bonded to the pyrazole nitrogen and is situated between two nitrogens, resulting in a downfield chemical shift. |

| C-5 (Pyrazole) | 140 - 145 | Deshielded due to its proximity to the pyrimidine ring. |

| C-3 (Pyrazole) | 130 - 135 | Typical chemical shift for a carbon in this position of a pyrazole ring. |

| C-4 (Pyrazole) | 110 - 115 | Generally the most upfield of the pyrazole carbons. |

Rationale for Assignments: The chemical shifts of the carbon atoms are primarily influenced by their hybridization and the electronegativity of neighboring atoms. The pyrimidine carbons are expected to be significantly deshielded due to the presence of the electronegative nitrogen atoms. The C-5' carbon, directly attached to bromine, will experience a shielding effect compared to the other pyrimidine carbons. The pyrazole carbons will have shifts characteristic of this heterocyclic system, with C-5 being the most downfield due to the influence of the attached pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Methodology

Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for analyzing small organic molecules like this compound. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and confirm the elemental formula.

Expected Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Given the molecular formula C₇H₅BrN₄, the calculated monoisotopic mass is approximately 223.969 g/mol . A key feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in an almost 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units.

-

Key Fragmentation Pathways:

-

Loss of Br•: A significant fragment would likely correspond to the loss of a bromine radical, resulting in an ion at [M-Br]⁺.

-

Loss of HCN: Fragmentation of the pyrimidine or pyrazole ring could lead to the loss of hydrogen cyanide (HCN).

-

Cleavage of the pyrazole ring: The pyrazole ring may undergo characteristic fragmentation, leading to smaller charged species.

-

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the presence of specific functional groups.

Sample Preparation and Analysis

The IR spectrum can be obtained using a solid sample, typically prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 1600 - 1450 | C=C and C=N stretching | Aromatic rings |

| 1400 - 1200 | In-plane C-H bending | Aromatic C-H |

| 1100 - 1000 | C-N stretching | Aromatic C-N |

| 850 - 750 | Out-of-plane C-H bending | Aromatic C-H |

| 700 - 500 | C-Br stretching | Carbon-bromine bond |

Interpretation: The IR spectrum is expected to be dominated by absorptions characteristic of the aromatic heterocyclic rings. The C-H stretching vibrations will appear above 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ will contain a series of sharp bands corresponding to the C=C and C=N stretching vibrations of the pyrimidine and pyrazole rings. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The interpretations of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra are grounded in fundamental spectroscopic principles and supported by data from structurally similar compounds. This information serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, aiding in the identification, characterization, and quality control of this and related heterocyclic compounds. While these predictions offer a strong foundation, experimental verification remains the gold standard for structural elucidation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 5-Bromopyrimidine(4595-59-9) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine, identified by the CAS number 883230-94-2 , is a heterocyclic compound that has garnered significant interest within the field of medicinal chemistry.[1][2] Its structure, which incorporates both a pyrimidine and a pyrazole moiety, represents a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of novel therapeutic agents. The pyrimidine ring is a cornerstone of nucleobases in DNA and RNA, and its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] Similarly, the pyrazole ring is a key component in a variety of pharmaceuticals. The combination of these two heterocycles, further functionalized with a bromine atom, provides a unique chemical entity with significant potential for further chemical modification and exploration of its biological activity. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[4]

This technical guide provides a comprehensive overview of 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine, including its physicochemical properties, a detailed synthesis protocol, and a discussion of its potential applications in drug discovery, grounded in the broader context of pyrimidine-pyrazole hybrids.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While extensive experimental data for 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine is not widely published, its key properties can be summarized as follows, with some values being calculated or inferred from closely related compounds.

| Property | Value | Source |

| CAS Number | 883230-94-2 | [1][2] |

| Molecular Formula | C₇H₅BrN₄ | [1][2] |

| Molecular Weight | 225.05 g/mol | [1] |

| Appearance | Expected to be a solid | Inferred |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

| Purity | Commercially available with >97% purity | [1] |

Synthesis of 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine: A Step-by-Step Protocol

The synthesis of 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in heterocyclic chemistry involves the displacement of a suitable leaving group on the pyrimidine ring by a nucleophile, in this case, the pyrazole anion. A plausible and efficient starting material for this synthesis is 2,5-dibromopyrimidine. The differential reactivity of the bromine atoms on the pyrimidine ring—with the bromine at the 2-position being more activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms—allows for a selective substitution.

Experimental Protocol

Reaction: Nucleophilic aromatic substitution of 2,5-dibromopyrimidine with pyrazole.

Reagents and Materials:

-

2,5-Dibromopyrimidine

-

Pyrazole

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or 1,4-Dioxane

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dibromopyrimidine (1.0 equivalent), pyrazole (1.1-1.2 equivalents), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equivalents).

-

Solvent Addition: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane. The choice of solvent can influence the reaction rate and temperature required.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature, typically between 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2,5-dibromopyrimidine) is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine.

Causality behind Experimental Choices:

-

Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen, especially if using sensitive reagents or catalysts.

-

Excess Pyrazole and Base: The use of a slight excess of pyrazole and a stronger base like cesium carbonate helps to drive the reaction to completion by ensuring the deprotonation of pyrazole to its more nucleophilic anionic form.

-

Polar Aprotic Solvent: Solvents like DMF and dioxane are ideal for SNAr reactions as they can solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity.

-

Elevated Temperature: Provides the necessary activation energy for the nucleophilic substitution to occur on the electron-deficient pyrimidine ring.

-

Aqueous Work-up and Extraction: Essential for separating the organic product from the inorganic salts and the polar solvent.

-

Chromatographic Purification: Ensures the removal of any unreacted starting materials and by-products, leading to a high-purity final compound, which is critical for subsequent biological testing.

Caption: Synthesis workflow for 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine.

Structural Characterization

The identity and purity of the synthesized 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine must be confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyrimidine and pyrazole rings. The two protons on the pyrimidine ring should appear as singlets or doublets depending on the coupling constants. The three protons on the pyrazole ring will have characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (e.g., carbons attached to bromine or nitrogen will be deshielded).

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will be evident from the characteristic isotopic pattern (M+ and M+2 peaks with approximately 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations within the aromatic heterocyclic rings.

Applications in Drug Discovery

The 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine scaffold is a valuable building block in drug discovery due to the diverse biological activities exhibited by related pyrimidine-pyrazole hybrids. These compounds have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[5][6]

Potential Therapeutic Areas:

-

Oncology: Many pyrimidine-based compounds are potent kinase inhibitors. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been developed as selective inhibitors of PI3Kδ, a target in certain types of cancer.[7] The 5-bromo substituent on the pyrimidine ring of the title compound serves as a convenient handle for further chemical modifications, such as Suzuki or Sonogashira coupling reactions, to synthesize a library of analogs for screening against various kinase targets.[8]

-

Inflammatory Diseases: Certain pyrimidine-pyrazole hybrids have shown anti-inflammatory effects.[5] This suggests that derivatives of 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine could be explored for the treatment of inflammatory conditions.

-

Infectious Diseases: The pyrimidine core is present in many antimicrobial and antiviral drugs.[3] Therefore, this scaffold could be a starting point for the development of new anti-infective agents.

Caption: Potential mechanism of action via kinase inhibition.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine. While a specific safety data sheet (SDS) for this compound may not be readily available, general guidelines for handling similar brominated heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine is a chemically versatile and biologically promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through established methods in heterocyclic chemistry, and its structure allows for extensive modification to explore a wide range of biological targets. The insights provided in this technical guide are intended to support researchers and scientists in their efforts to unlock the full potential of this and related compounds in the ongoing quest for novel and effective medicines.

References

- 1. 5-bromo-2-(1H-pyrazol-1-yl)pyrimidine - CAS:883230-94-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrimidines in Drug Discovery

An in-depth technical guide has been created on the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines for researchers, scientists, and drug development professionals.

Executive Summary

The pyrazolo[1,5-a]pyrimidine core is a fused, nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry, earning the status of a "privileged scaffold".[1][2] Its rigid, planar structure provides a stable framework that is highly conducive to peripheral substitutions, allowing for the fine-tuning of pharmacological properties.[3] This versatility has led to the development of pyrazolo[1,5-a]pyrimidine derivatives with a broad spectrum of biological activities, including potent inhibitors of protein kinases, modulators of central nervous system receptors, and agents targeting infectious diseases and inflammatory processes.[2][3][4] This guide offers an in-depth exploration of the structure-activity relationships that govern the efficacy and selectivity of these compounds against key biological targets, providing field-proven insights and detailed experimental context for drug discovery professionals.

Chapter 1: The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

Structural and Physicochemical Properties

The pyrazolo[1,5-a]pyrimidine scaffold is formed by the fusion of a five-membered pyrazole ring with a six-membered pyrimidine ring.[3] This bicyclic, aromatic system possesses a unique combination of features that make it an exceptional starting point for drug design:

-

Structural Rigidity: The fused ring system imparts a high degree of conformational rigidity, which can reduce the entropic penalty upon binding to a biological target, often leading to higher affinity.

-

Hydrogen Bonding Capacity: The presence of multiple nitrogen atoms provides both hydrogen bond donor (N-H in the pyrazole ring) and acceptor (pyridine-like nitrogens) capabilities, which are crucial for forming specific interactions with protein residues.[3]

-

Tunable Electronics and Lipophilicity: The scaffold's periphery can be readily modified at multiple positions (C2, C3, C5, C6, C7), allowing for precise control over electronic properties, lipophilicity, and steric bulk to optimize potency, selectivity, and pharmacokinetic profiles.[3]

General Synthetic Strategies

The construction of the pyrazolo[1,5-a]pyrimidine core is well-established, with the most common approach involving the condensation reaction between a 5-aminopyrazole derivative and a 1,3-bielectrophilic compound.[1] Variations of this strategy, utilizing reagents like β-dicarbonyls, β-enaminones, or β-ketonitriles, provide access to a wide array of substituted scaffolds.[1] More advanced methods, including microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, have further expanded the chemical diversity achievable with this core.[3][5]

Caption: General synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.

Chapter 2: Pyrazolo[1,5-a]pyrimidines as Protein Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptionally effective framework for designing ATP-competitive protein kinase inhibitors.[5] Its structure mimics the purine core of ATP, allowing it to fit into the adenine-binding pocket of numerous kinases.

Tropomyosin Receptor Kinase (Trk) Inhibitors

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases whose aberrant activation through genetic fusions is a key driver in various cancers.[6] Several highly potent and successful Trk inhibitors are based on the pyrazolo[1,5-a]pyrimidine core, including the FDA-approved drugs Entrectinib and Repotrectinib.[6]

Causality of Binding and SAR Insights:

-

Hinge Binding (N1): The N1 atom of the pyrazole ring is a critical hydrogen bond donor, forming a canonical interaction with the backbone amide of the hinge region residue (e.g., Met592 in TrkA).[6] This interaction is essential for anchoring the inhibitor in the ATP-binding pocket.

-

C5-Position: This position is crucial for potency and selectivity. Substitution with a 2,5-difluorophenyl-substituted pyrrolidine, as seen in Larotrectinib, significantly enhances Trk inhibition.[6] The substituent projects towards the solvent-exposed region and can be modified to optimize pharmacokinetic properties.

-

C3-Position: Modifications at this position can significantly enhance activity. The introduction of a picolinamide group via an amide bond at C3 was shown to boost potency into the low nanomolar range.[6][7] This group can form additional interactions within the binding site.

-

Macrocyclization: To combat acquired resistance mutations, macrocyclic derivatives have been developed. These compounds link substituents (often from the C5 position) back to the core, creating a constrained conformation that can overcome steric hindrance introduced by mutations.[6]

Caption: Key SAR points for Trk kinase inhibition.

Table 1: SAR of Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors

| Compound | C3-Substituent | C5-Substituent | TrkA IC₅₀ (nM) | Reference |

| Entrectinib | Indazole | (R)-1-(4-(morpholin-4-ylmethyl)phenyl)ethyl | 3 | [6] |

| Repotrectinib | N/A (fused) | N/A (fused) | 0.6 (TrkA) | [6] |

| Compound 9 | Picolinamide | (S)-pyrrolidin-2-yl(2,5-difluorophenyl) | 1.7 | [6] |

| Compound 22 | H | 5-azabicyclohexane | 3 | [6] |

| Compound 29 | N/A (macrocycle) | N/A (macrocycle) | 0.6 | [6] |

Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell survival and proliferation.[8] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully optimized to yield highly potent and selective Pim-1 inhibitors.

SAR Insights:

-

C5-Position Dominance: SAR studies have demonstrated that the substituent at the C5 position is more critical for Pim-1 inhibition than the substituent at the C3 position.[8] This is because the C5 substituent is positioned to make key hydrogen bonding interactions with residues like Asp-128 and Asp-131 in the Pim-1 active site.[8]

-

C3-Position Contribution: While less critical than C5, aryl substitutions at the C3 position contribute significantly to overall potency.[8]

-

Addressing hERG Liability: Initial leads often contained basic amine moieties that caused off-target hERG inhibition. A key optimization strategy involved removing these basic groups, which successfully eliminated hERG liability without compromising Pim-1 potency.[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol describes a self-validating system for determining the IC₅₀ of a test compound against a specific kinase.

-

Plate Coating: Coat a 96-well high-binding plate with a substrate specific to the kinase of interest (e.g., a poly-Glu-Tyr peptide) overnight at 4°C. Wash 3x with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Compound Preparation: Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine test compound in kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Kinase Reaction: To each well, add the kinase enzyme, the test compound dilution, and an ATP solution to initiate the phosphorylation reaction. Incubate for 1-2 hours at 30°C.

-

Detection: Wash the plate 3x. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phosphotyrosine). Incubate for 1 hour.

-

Secondary Antibody & Signal: Wash the plate 3x. Add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour. Wash 3x.

-

Readout: Add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with acid and read the absorbance at 450 nm.

-

Data Analysis: Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for an ELISA-based kinase inhibition assay.

Chapter 3: Pyrazolo[1,5-a]pyrimidines as Modulators of CNS Targets

The scaffold's ability to cross the blood-brain barrier and interact with specific receptor subtypes has made it a valuable template for developing agents targeting the central nervous system (CNS).

GABA-A Receptor Modulators

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS, and modulators that bind to its benzodiazepine site are used to treat anxiety, insomnia, and seizures.[9] While much of the work has been on the closely related pyrazolo[1,5-a]quinazoline scaffold, the SAR principles are highly relevant.

SAR Insights (from related scaffolds):

-

Modulation Spectrum: Subtle structural changes can dramatically alter the functional outcome, shifting a compound from a partial agonist (enhancing GABA's effect) to an inverse partial agonist (reducing GABA's effect).[10]

-

3-Position: The nature of the substituent at the C3 position is a key determinant of activity. For example, in the quinazoline series, a 3-(hetero)aroyl group versus a 3-(hetero)aryl group can lead to opposite modulatory effects.[10]

-

Null Modulators/Antagonists: Certain derivatives have been identified that bind to the receptor but do not modulate the chloride current on their own, acting as null modulators or antagonists that can block the effect of other agonists like diazepam.[11][12]

Neuropeptide Y1 Receptor (NPY Y1R) Antagonists

The NPY Y1 receptor is implicated in regulating food intake and blood pressure. A series of pyrazolo[1,5-a]pyrimidine derivatives were developed as potent NPY Y1R antagonists.[13]

SAR Insights:

-

C3 and C7 Positions: High binding affinity and selectivity were achieved with specific substitutions at the C3 and C7 positions.[13]

-

Optimal Groups: Tri-substituted aryl groups at the C3 position and a 2-(tetrahydro-2H-pyran-4-ylamino)ethylamine moiety at the C7 position were identified as optimal for high-affinity binding.[13]

-

Pharmacokinetic Challenges: Despite achieving high potency, the series faced challenges with high plasma clearance and P-glycoprotein efflux, highlighting the importance of optimizing ADME properties in parallel with potency.[13]

Chapter 4: Diverse Biological Activities and Future Perspectives

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends beyond kinases and CNS targets, demonstrating its broad utility in drug discovery.

-

Antitubercular Agents: Derivatives of pyrazolo[1,5-a]pyrimidin-7(4H)-one have been identified as having potent activity against Mycobacterium tuberculosis.[14][15] Interestingly, the mechanism of action can vary even among closely related analogues, underscoring the need for careful mechanistic studies.[14][15]

-

Anti-inflammatory Agents: The scaffold has been used to develop inhibitors of mitogen-activated protein kinases (MAPKs) like JNK, which are involved in inflammatory signaling pathways.[16]

-

MDR Reversal Agents: Recently, novel derivatives have been shown to be potent reversal agents against P-glycoprotein (ABCB1)-mediated multidrug resistance in cancer, restoring the efficacy of chemotherapeutic drugs like paclitaxel.[17]

The continued exploration of this privileged scaffold, aided by modern synthetic methods and computational modeling, promises to yield novel therapeutic agents for a wide range of diseases.[2] Future work will likely focus on developing compounds with highly specific polypharmacology for complex diseases and further optimizing pharmacokinetic and safety profiles.

References

- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]

- 17. Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Brominated Pyrimidines: A Technical Guide for Drug Discovery

For the discerning researcher, scientist, and drug development professional, understanding the nuanced physicochemical properties of key heterocyclic scaffolds is paramount. Among these, brominated pyrimidines stand out as versatile building blocks, their unique electronic and steric attributes paving the way for novel therapeutic agents. This in-depth guide provides a comprehensive exploration of the physical and chemical properties of brominated pyrimidines, offering field-proven insights into their synthesis, reactivity, and strategic application in medicinal chemistry.

The Physicochemical Landscape of Brominated Pyrimidines

The introduction of a bromine atom to the pyrimidine ring profoundly influences its physical and chemical behavior. This section delves into the core properties that underpin the utility of these compounds in drug design.

Electronic Effects and Aromaticity

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[1] This π-deficiency makes electrophilic aromatic substitution challenging.[1] The bromine atom, being electronegative, further withdraws electron density from the ring via an inductive effect. However, it can also donate electron density through resonance. The position of the bromine atom (e.g., C2, C4/6, or C5) dictates the interplay of these effects, ultimately governing the molecule's reactivity and intermolecular interactions.

Physical Properties: A Comparative Overview

The physical state, melting point, boiling point, and solubility of brominated pyrimidines are critical parameters for their handling, formulation, and pharmacokinetic profiling. The following table summarizes these properties for key isomers.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Solubility |

| Pyrimidine | C₄H₄N₂ | 80.09 | 20-22 | 123-124 | Colorless to light yellow liquid | Miscible in water |

| 2-Bromopyrimidine | C₄H₃BrN₂ | 158.98 | 56-57.5 | 62-64 (1.5 torr) | Almost white solid | Miscible with water[2] |

| 5-Bromopyrimidine | C₄H₃BrN₂ | 158.98 | 73-75 | - | Colorless to light yellow liquid with a pungent odor[3] | Soluble in organic solvents like ethanol and acetone; sparingly soluble in water.[3] |

| 4-Bromo-2,6-dimethylpyrimidine | C₆H₇BrN₂ | 187.04 | - | - | - | - |

| 5-Bromo-2-(bromomethyl)pyrimidine | C₅H₄Br₂N₂ | 251.91 | 55-57 | - | - | - |

Data compiled from various sources.[3][4][5][6][7]

The solubility of brominated pyrimidines can be a critical factor in their biological application and is often assessed using methods like the shake-flask method for thermodynamic solubility or kinetic solubility assays for high-throughput screening.[8]

Spectroscopic Characterization

Unequivocal identification of brominated pyrimidines relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides characteristic chemical shifts and coupling patterns for the pyrimidine ring protons, which are influenced by the position of the bromine substituent. For example, in 5-bromopyrimidine, the proton at C2 appears as a singlet, while the protons at C4 and C6 appear as a singlet.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum of brominated pyrimidines displays characteristic absorption bands corresponding to C-H, C=N, and C=C stretching vibrations within the aromatic ring, as well as the C-Br stretching frequency.[10][11]

-

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of brominated pyrimidines, confirming their elemental composition.[11]

-

VUV Photoabsorption Spectroscopy: Studies using vacuum ultraviolet (VUV) photoabsorption spectroscopy have provided insights into the excited states of bromopyrimidines, revealing differences in their absorption bands compared to bromobenzene.[12][13]

The Art of Synthesis: Strategic Bromination of the Pyrimidine Core

The synthesis of brominated pyrimidines requires careful consideration of the starting material and the desired regioselectivity. The electron-deficient nature of the pyrimidine ring necessitates specific strategies for effective bromination.[1]

Electrophilic Bromination: Targeting the C5 Position

Electrophilic attack on the pyrimidine ring preferentially occurs at the C5 position, which is the least electron-deficient.[1]

This traditional method often requires harsh conditions, such as elevated temperatures and the use of the pyrimidine as a hydrogen halide salt to facilitate the reaction.[1][14]

Experimental Protocol: Direct Bromination of Pyrimidine Hydrochloride [1]

-

Suspend pyrimidine hydrochloride salt in an inert aromatic solvent like nitrobenzene in a reaction vessel equipped with a stirrer, condenser, and addition funnel.

-

Heat the mixture to 125–135°C with stirring.

-

Add molecular bromine (Br₂) dropwise to the heated mixture over 30 to 90 minutes.

-

Maintain the reaction at this temperature for 2-6 hours, monitoring the progress by an appropriate method (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction mixture and proceed with aqueous workup and purification to isolate 5-bromopyrimidine.

Diagram: Workflow for Direct Bromination

Caption: Workflow for the direct bromination of pyrimidine hydrochloride.

NBS is a milder and more selective brominating agent compared to molecular bromine. The reaction can often be carried out at lower temperatures.[15]

Experimental Protocol: NBS Bromination of a Pyrimidine Substrate [1]

-

Dissolve the pyrimidine substrate (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.0 mmol) in one portion.

-

Stir the mixture at 0°C for 30 minutes.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water (10 mL).

-

Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography.

DBH is another efficient reagent for the bromination of pyrimidines, particularly for nucleoside derivatives.[15] The reaction can be enhanced by the addition of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[15][16]

Experimental Protocol: Lewis Acid-Enhanced Bromination with DBH [15]

-

Dissolve the protected pyrimidine nucleoside (e.g., 2′,3′,5′-tri-O-acetyluridine) (0.1 mmol) in an aprotic solvent like dichloromethane (CH₂Cl₂).

-

Add 1,3-dibromo-5,5-dimethylhydantoin (DBH) (0.55 equiv).

-

Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.55 equiv).

-

Stir the reaction at ambient temperature for the required time (e.g., 6 hours), monitoring by TLC.

-

Perform an aqueous work-up to isolate the 5-bromo product.

Diagram: Lewis Acid-Enhanced Bromination Workflow

Caption: Workflow for Lewis acid-enhanced bromination using DBH.

Synthesis of Other Brominated Pyrimidine Isomers

While C5 bromination is common via electrophilic substitution, the synthesis of other isomers, such as 4-bromopyrimidines, often requires different strategies. These can be important precursors for further functionalization. One-pot reactions have been developed for the synthesis of 4-bromopyrimidines from N-(cyanovinyl)amidines in the presence of dry hydrogen bromide.[17]

Chemical Reactivity: A Gateway to Molecular Diversity

The bromine atom on the pyrimidine ring serves as an excellent handle for introducing a wide range of functional groups, making brominated pyrimidines invaluable synthetic intermediates.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further enhanced by the bromine substituent, makes the ring susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[18][19] The bromine atom at these positions can act as a good leaving group. The reactivity order for halogens in SNAr reactions on pyrimidines is typically Br > Cl.[20]

Causality in SNAr: The rate-determining step is usually the initial attack of the nucleophile to form a high-energy anionic intermediate (Meisenheimer complex). The stability of this intermediate, which is enhanced by the electron-withdrawing nitrogen atoms of the pyrimidine ring, drives the reaction forward.[18]

A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide, leading to a diverse array of substituted pyrimidines.[21]

Metal-Catalyzed Cross-Coupling Reactions

Brominated pyrimidines are excellent substrates for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are cornerstones of modern medicinal chemistry, enabling the formation of C-C, C-N, and C-O bonds. The C-Br bond is sufficiently reactive to participate in the oxidative addition step of the catalytic cycle.

Diagram: Generalized Cross-Coupling Reaction

Caption: Generalized scheme for a metal-catalyzed cross-coupling reaction.

Halogen Bonding

The bromine atom in brominated pyrimidines possesses a region of positive electrostatic potential on its outer surface, known as a σ-hole, which can participate in attractive, non-covalent interactions with electron-rich atoms like oxygen and nitrogen.[22][23] This phenomenon, termed halogen bonding, is increasingly recognized as a significant force in molecular recognition and crystal engineering.[22][24] The strength of these interactions is influenced by the substituents on the pyrimidine ring.[22] In drug design, halogen bonding can contribute to the binding affinity of a ligand to its protein target.[25]

Applications in Drug Discovery and Development

The unique properties of brominated pyrimidines have led to their incorporation into a multitude of biologically active molecules.[26][27]

Kinase Inhibitors

The 2-aminopyrimidine scaffold is a well-established hinge-binding motif for many protein kinases.[25] The bromine atom can be strategically placed to enhance binding affinity through halogen bonding or to serve as a synthetic handle for further optimization of the inhibitor.

Antiviral and Anticancer Agents

Many 5-substituted pyrimidine nucleosides exhibit potent antiviral and anticancer activities.[15] 5-Bromouracil, for example, is a well-known mutagen that can be incorporated into DNA. Brominated pyrimidine derivatives serve as key intermediates in the synthesis of these and other novel therapeutic agents.[26][28][29]

Other Therapeutic Areas

The versatility of the brominated pyrimidine scaffold has led to its exploration in a wide range of therapeutic areas, including as antibacterial, antifungal, anti-inflammatory, and antimalarial agents.[26][27]

Conclusion

Brominated pyrimidines represent a class of compounds with a rich and diverse chemistry. Their tunable electronic properties, predictable reactivity, and capacity for forming specific intermolecular interactions make them indispensable tools for the modern medicinal chemist. A thorough understanding of their physical and chemical properties, as detailed in this guide, is essential for leveraging their full potential in the design and synthesis of the next generation of therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Bromopyridine CAS#: 109-04-6 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Bromopyrimidine(4595-60-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 5-broMo-2-(broMoMethyl)pyriMidine CAS#: 1193116-74-3 [m.chemicalbook.com]

- 7. Pyrimidine - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum [chemicalbook.com]

- 10. 5-Bromopyrimidine(4595-59-9) IR Spectrum [m.chemicalbook.com]

- 11. 2-Bromopyrimidine [webbook.nist.gov]

- 12. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]

- 15. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. echemi.com [echemi.com]

- 19. chemistry-online.com [chemistry-online.com]

- 20. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Br···O Complexes as Probes of Factors Affecting Halogen Bonding: Interactions of Bromobenzenes and Bromopyrimidines with Acetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 27. scispace.com [scispace.com]

- 28. juniperpublishers.com [juniperpublishers.com]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Space of Pyrazole-Pyrimidine Hybrids

Foreword: The Strategic Convergence of Pyrazole and Pyrimidine Scaffolds

In the landscape of medicinal chemistry, the molecular hybridization approach has emerged as a powerful strategy for the design of novel therapeutic agents.[1] This guide delves into the rich chemical space of pyrazole-pyrimidine hybrids, a class of compounds that exemplifies the success of this strategy. Pyrazole and pyrimidine moieties are privileged scaffolds, each independently associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3] Their fusion into a single molecular entity creates hybrid structures with the potential for unique pharmacological profiles, enhanced potency, and the ability to modulate multiple biological targets.[4][5] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these remarkable hybrids.

Navigating the Synthetic Landscape: Methodologies for Pyrazole-Pyrimidine Hybrid Construction

The construction of the pyrazole-pyrimidine scaffold can be achieved through a variety of synthetic routes, often leveraging well-established heterocyclic chemistry principles. The choice of a specific synthetic pathway is frequently dictated by the desired substitution patterns on both the pyrazole and pyrimidine rings, which in turn are crucial for fine-tuning the biological activity.

Multi-Component Reactions: A Convergent Approach

One-pot multi-component reactions (MCRs) offer an efficient and atom-economical approach to pyrazole-pyrimidine hybrids. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, minimizing purification steps and maximizing yields.

Experimental Protocol: One-Pot Synthesis of Pyrazole-Quinolone-Pyridine Hybrids

This protocol, adapted from the work of Sangani et al., describes a base-catalyzed cyclocondensation reaction for the synthesis of pyrazole quinolone-pyridine hybrids.[6]

Step 1: Reaction Setup

-

In a round-bottom flask, combine equimolar amounts of a substituted pyrazole-4-carbaldehyde, a substituted acetophenone, and malononitrile.

-

Add a catalytic amount of a suitable base, such as piperidine or sodium hydroxide, in an appropriate solvent like ethanol.

Step 2: Reaction Execution

-

Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

Step 3: Product Isolation and Purification

-

Pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified pyrazole-pyrimidine hybrid.

Cyclization and Condensation Strategies

Stepwise synthesis involving cyclization and condensation reactions provides greater control over the regiochemistry and substitution patterns of the final hybrid molecule. These methods often involve the initial construction of either the pyrazole or pyrimidine ring, followed by the annulation of the second heterocyclic system.[7]

Experimental Protocol: Synthesis of Pyrimidine-2-thiolate Derivatives from Chalcones

This protocol is based on the synthesis of pyrimidine thioglycoside hybrids and involves the cyclocondensation of a pyrazole-based chalcone with thiourea.[8]

Step 1: Chalcone Synthesis

-

Synthesize the required (E)-chalcone by reacting a substituted pyrazole-4-carbaldehyde with a substituted acetophenone in a basic medium (e.g., aqueous NaOH).[8]

Step 2: Cyclocondensation with Thiourea

-

To a solution of the chalcone in a suitable solvent (e.g., ethanol), add an equimolar amount of thiourea and a base (e.g., sodium hydroxide).

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

Step 3: Isolation of Pyrimidine-2-thiolate

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the mixture to precipitate the pyrimidine-2-thiole derivative.

-

Alternatively, the sodium pyrimidine-2-thiolate salt can be isolated by concentrating the reaction mixture.[8]

The Biological Orchestra: Diverse Pharmacological Activities of Pyrazole-Pyrimidine Hybrids

The fusion of pyrazole and pyrimidine rings has unlocked a vast array of biological activities, with anticancer and antimicrobial applications being the most extensively explored.

Anticancer Potential: A Multi-pronged Attack

Pyrazole-pyrimidine hybrids have demonstrated significant potential as anticancer agents, often acting through the inhibition of key enzymes involved in cancer cell proliferation and survival.[5][9]

2.1.1. Kinase Inhibition: A Primary Mechanism of Action

Many pyrazole-pyrimidine derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell signaling pathways.[1]

-

BRAF and JNK Inhibition: Certain pyrimidine-pyrazole hybrids have been designed as dual inhibitors of BRAFV600E and JNK isoforms, both of which play key roles in cancer and inflammatory disorders.[1]

-

DHFR Inhibition: Dihydrofolate reductase (DHFR) is a critical enzyme in DNA synthesis. Pyrazole-clubbed pyrimidine hybrids have been shown to inhibit DHFR, leading to cell death.[10]

-

CDK Inhibition: Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation. Pyrazolopyrimidine derivatives have been developed as potent CDK2 inhibitors.[9]

-

FLT3 and VEGFR2 Inhibition: The structural optimization of pyrazolo[3,4-d]pyrimidine derivatives has led to the discovery of multikinase inhibitors that potently inhibit FLT3 and VEGFR2, showing efficacy against acute myeloid leukemia.[11]

Signaling Pathway: Kinase Inhibition by Pyrazole-Pyrimidine Hybrids

Caption: Kinase inhibition by pyrazole-pyrimidine hybrids.

2.1.2. Targeting Protein-Protein Interactions: The p53-MDM2 Axis

Another promising anticancer strategy involves the disruption of the p53-MDM2 interaction. Furopyrimidine-pyrazole hybrids have been developed as inhibitors of this interaction, leading to the restoration of the tumor suppressor function of p53.[12]

Antimicrobial Activity: Combating Resistant Pathogens

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrazole-pyrimidine hybrids have shown significant activity against various bacterial and fungal pathogens.[6][10] For instance, certain pyrazole-clubbed pyrimidine and pyrazole-pyrazoline hybrids have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[10]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

The biological activity of pyrazole-pyrimidine hybrids is highly dependent on the nature and position of substituents on both heterocyclic rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

Key Structural Features Influencing Activity

-

Substitution on the Pyrazole Ring: The presence of specific substituents on the pyrazole ring can significantly impact biological activity. For example, in a series of cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be crucial for potent activity.[13]

-

Substitution on the Pyrimidine Ring: Modifications to the pyrimidine ring also play a critical role. For instance, in a series of anticancer agents, the introduction of a hydroxyl group on a phenyl ring attached to the pyrimidine moiety generally led to higher activity compared to a methoxy group.[1]

-

Linker and Terminal Groups: The nature of the linker connecting the pyrazole and pyrimidine rings, as well as the terminal functional groups, can influence potency and selectivity. The incorporation of a sulfonamide moiety has been a successful strategy in developing potent kinase inhibitors.[1]

SAR Summary Table

| Scaffold Position | Substituent/Modification | Impact on Biological Activity | Reference |

| Pyrazole N1-position | 2,4-Dichlorophenyl | Increased cannabinoid receptor antagonism | [13] |

| Pyrazole C5-position | para-Substituted phenyl | Essential for cannabinoid receptor antagonism | [13] |

| Pyrimidine-attached Phenyl | Hydroxyl group | Increased anticancer activity over methoxy group | [1] |

| General | Sulfonamide moiety | Potent kinase inhibition | [1] |

Logical Relationship: SAR-Guided Drug Design

Caption: The iterative cycle of SAR-guided drug design.

Future Perspectives and Conclusion

The exploration of the chemical space of pyrazole-pyrimidine hybrids continues to be a vibrant and fruitful area of research. The versatility of their synthesis and the breadth of their biological activities suggest that these compounds will remain a key focus in the quest for novel therapeutic agents. Future efforts will likely concentrate on the development of more selective and potent inhibitors for specific biological targets, as well as the exploration of novel therapeutic areas beyond oncology and infectious diseases. The continued application of rational drug design principles, guided by a deep understanding of structure-activity relationships, will undoubtedly lead to the discovery of the next generation of pyrazole-pyrimidine-based drugs.

References

- 1. Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]

- 3. jchr.org [jchr.org]

- 4. An Overview of Pyrazolopyrimidine Hybrids with Their Biological Activities [ijaresm.com]

- 5. Recent Advances on Pyrazole-Pyrimidine/Fused Pyrimidine Hybrids with Anticancer Potential (A Review) | Semantic Scholar [semanticscholar.org]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of Furopyrimidine-Pyrazole Hybrid Compounds Targeting p53-MDM2 Interaction as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Characterizing 5-Bromo-2-pyrazol-1-yl-pyrimidine as a Kinase Inhibitor

Abstract

The pyrazolopyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, recognized for its role as a bioisostere of adenine that effectively competes for the ATP-binding site of numerous kinases.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-Bromo-2-pyrazol-1-yl-pyrimidine , a representative member of this privileged class of compounds. While specific inhibitory data for this exact molecule is emerging, its structural motifs strongly suggest activity against key oncogenic kinases such as Cyclin-Dependent Kinases (CDKs), Pim kinases, and Src family kinases.[3][4][5] The protocols herein are designed to provide a robust framework for determining its in vitro enzymatic potency, cellular activity, and mechanism of action. We detail methodologies for luminescence-based kinase assays, cell viability and cell cycle analysis, and Western blotting for key downstream signaling molecules. These self-validating experimental systems are presented with an emphasis on the scientific rationale behind each step, enabling researchers to rigorously evaluate the potential of this compound as a novel kinase inhibitor.

Introduction: The Pyrazolopyrimidine Scaffold

Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The development of small molecule kinase inhibitors has revolutionized cancer therapy. The pyrazolopyrimidine core is considered a "privileged scaffold" because it mimics the purine ring of ATP, allowing it to bind to the highly conserved ATP-binding pocket in the kinase domain.[1][7] This structural feature has been exploited to create a multitude of inhibitors targeting various kinases.

Derivatives of pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine have demonstrated potent inhibition of kinases crucial for cell cycle progression and survival, such as CDK2, and pro-survival kinases like Pim-1.[4][7][8] this compound contains the essential pyrazolopyrimidine framework and features a reactive bromine atom, which serves as a valuable chemical handle for further structural modifications to enhance potency and selectivity.[9] These application notes will guide the user through a series of foundational experiments to characterize the inhibitory potential of this compound.

Putative Mechanism of Action: ATP-Competitive Inhibition

Based on extensive literature on the pyrazolopyrimidine class, this compound is hypothesized to function as a Type I kinase inhibitor. This means it binds to the active, "DFG-in" conformation of the kinase and directly competes with ATP for binding to the hinge region of the enzyme's active site. This competitive binding prevents the transfer of the γ-phosphate from ATP to the kinase's substrate, thereby inhibiting downstream signaling.

Caption: ATP-competitive inhibition by this compound.

Hypothesized Target Pathways and Cellular Consequences

Given the known targets of the pyrazolopyrimidine scaffold, we propose investigating the effect of this compound on the CDK2 and Pim-1 signaling pathways.

CDK2 and Cell Cycle Progression

CDK2, in complex with Cyclin E and Cyclin A, is a master regulator of the G1 to S phase transition in the cell cycle.[10][11] It phosphorylates and inactivates the Retinoblastoma (Rb) tumor suppressor protein, releasing the E2F transcription factor to activate genes required for DNA replication.[12] Inhibition of CDK2 is expected to cause cell cycle arrest in the G1 phase.

Caption: Inhibition of the CDK2 pathway leading to G1 cell cycle arrest.

Pim-1 and Apoptosis Regulation

Pim-1 is a constitutively active serine/threonine kinase that promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins, such as BAD.[4][13] It also contributes to the stability of the anti-apoptotic protein Mcl-1. Inhibition of Pim-1 can therefore lead to the induction of apoptosis.

Caption: Inhibition of the Pim-1 survival pathway to promote apoptosis.

Experimental Protocols

The following protocols provide a framework for the initial characterization of this compound. It is crucial to optimize conditions for specific cell lines and kinase assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the half-maximal inhibitory concentration (IC50) of the compound against a purified kinase (e.g., CDK2/Cyclin A2) by measuring ADP production. The ADP-Glo™ Kinase Assay is used as a representative system.[10]

A. Materials:

-

Recombinant human kinase (e.g., CDK2/Cyclin A2)

-

Kinase-specific substrate peptide (e.g., Histone H1 derivative)

-

Adenosine 5'-triphosphate (ATP)

-

This compound

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[14]

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 384-well plates

-

Plate reader with luminescence detection

B. Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).

-

Assay Setup: In a 384-well plate, add 1 µL of serially diluted compound or DMSO (vehicle control) to the appropriate wells.

-

Enzyme Addition: Add 2 µL of the kinase, diluted in Kinase Buffer to the desired concentration, to each well. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate Reaction: Start the kinase reaction by adding 2 µL of a substrate/ATP mixture (prepared in Kinase Buffer). The final ATP concentration should be at or near its Km for the specific kinase.

-

Incubation: Incubate the plate for 60 minutes at 30°C.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

C. Data Analysis:

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |

| CDK2/Cyclin A2 | Experimental Value | Control Value |

| Pim-1 | Experimental Value | Control Value |

| Src | Experimental Value | Control Value |

| Table 1: Example data presentation for in vitro kinase inhibition assays. Staurosporine is a non-selective kinase inhibitor used as a positive control. |

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the inhibitor.

A. Materials:

-

Cancer cell line of interest (e.g., HCT-116, MCF-7)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear flat-bottom plates

-

Microplate reader (absorbance at 570 nm)

B. Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO, final concentration ≤ 0.1%). Incubate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

C. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis of Downstream Targets

This protocol is used to detect changes in the phosphorylation state of key proteins downstream of the targeted kinase, confirming on-target engagement in a cellular context.[12][15]

A. Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-cleaved-PARP, anti-Mcl-1)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

B. Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates. At 70-80% confluency, treat with various concentrations of the inhibitor for a specified time (e.g., 6-24 hours). Lyse cells in ice-cold RIPA buffer.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[17]

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.[18]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal with an imaging system.[16]

C. Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phosphorylated protein signal to the total protein signal. Normalize the total protein signal to a loading control (e.g., GAPDH or β-Actin).

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following inhibitor treatment.[19]

A. Materials:

-

Cancer cell line of interest

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

B. Procedure:

-

Cell Treatment: Seed cells in 6-well plates. At 50-60% confluency, treat with the compound at relevant concentrations (e.g., 1x and 5x GI50) for 24 hours.

-

Harvesting and Fixation: Harvest cells (including floating cells), wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[20]

-

Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

C. Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Compare the cell cycle distribution of treated cells to the vehicle control.

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |

| Vehicle (DMSO) | Control Value | Control Value | Control Value | Control Value |

| Compound (1x GI50) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Compound (5x GI50) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Table 2: Example data presentation for cell cycle analysis. An increase in the G1 population and the appearance of a Sub-G1 peak would be consistent with CDK inhibition and apoptosis induction. |

Conclusion

The protocols outlined in this document provide a comprehensive, multi-faceted approach to characterize the biological activity of this compound. By systematically evaluating its effects on enzymatic activity, cell viability, cell cycle progression, and key signaling pathways, researchers can build a robust data package to validate its potential as a selective kinase inhibitor. The pyrazolopyrimidine scaffold continues to be a rich source of novel therapeutics, and rigorous application of these foundational assays is the critical first step in translating a promising compound into a potential clinical candidate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Bromopyrazolo[1,5-c]pyrimidine | Benchchem [benchchem.com]

- 10. promega.com [promega.com]

- 11. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]